molecular formula C12H23N5O7 B102968 Arg-Asp CAS No. 15706-88-4

Arg-Asp

Cat. No. B102968
CAS RN: 15706-88-4
M. Wt: 289.29 g/mol
InChI Key: SIFXMYAHXJGAFC-UHFFFAOYSA-N
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Description

The Arg-Gly-Asp (RGD) sequence is a tripeptide motif that has been identified as a consensus sequence for the binding of cell surface receptors, particularly integrins, to matrix proteins. This sequence is critical for a variety of cellular functions, including cell adhesion, migration, and survival. The presence of RGD in various proteins is associated with their ability to interact with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion .

Synthesis Analysis

The synthesis of RGD-containing peptides and polymers has been a focus of research due to their biological significance. For instance, a unique polypeptide containing a repeated structure of the RGD core sequence from cell adhesion molecules was prepared using diphenylphosphoryl azide polymerization, which inhibited platelet aggregation . Another study synthesized a sequential polypeptide, poly-(Arg-Gly-Asp-Ser-Pro), which also inhibited cell adhesion and spreading on fibronectin-coated dishes . These synthetic approaches are crucial for creating molecules that can mimic or inhibit the natural functions of RGD-containing proteins.

Molecular Structure Analysis

The secondary structure of RGD-containing peptides is important for their biological activity. Studies using two-dimensional 1H NMR methods and circular dichroism have shown that the biological activity of RGD oligopeptides is influenced by their secondary structure in aqueous solution. For example, the oligopeptide Tyr-Gly-Arg-Gly-Asp-Ser-Pro, which binds to selected integrins, assumes a type II beta-turn, while the hexapeptide GRGDSP adopts an unusual conformation that includes nested beta-bends . These structural features are thought to provide additional specificity determinants for receptor binding.

Chemical Reactions Analysis

The RGD sequence's reactivity and interaction with cell adhesion receptors have been extensively studied. For instance, the interaction of RGD-containing peptides with integrin receptors involves a conformational recognition that is essential for cell attachment. The presence of the RGD sequence in a peptide is not sufficient for binding activity; the spatial arrangement and secondary structure play a crucial role . Additionally, the synthesis of RGD-containing peptides often involves specific chemical reactions to ensure the correct sequence and structure are obtained, as seen in the synthesis of the peptide K16-GRGDSPC for surface modification of biomaterials .

Physical and Chemical Properties Analysis

The physical and chemical properties of RGD-containing peptides and polymers are closely related to their biological functions. The RGD sequence's ability to interact with integrin receptors is influenced by the spatial arrangement of its amino acid residues and the presence of charged side chains. The distance between the guanidine group of Arg and the β-carboxyl group of Asp, for example, has been shown to affect the antiaggregative activity of RGD analogues . Furthermore, the synthesis of RGD-containing peptides often requires careful consideration of the physical and chemical stability of the sequence, as well as its compatibility with various biological environments .

Scientific Research Applications

Non-Oncological Applications of RGD-Based Imaging Agents

RGD-based imaging agents, particularly in single-photon emission tomography and positron emission tomography, have been explored extensively for oncological purposes. However, their non-oncological applications are less known. These include potential uses in monitoring diseases like Crohn’s disease or osteoporosis. Integrins, which recognize the RGD sequence, are involved in various diseases not related to oncology, paving the way for the clinical translation of RGD-based radiopharmaceuticals for non-oncological applications (Ebenhan et al., 2020).

Cell Adhesion and Recognition Sequences for Integrins

The RGD sequence is crucial for cell adhesion, being the attachment site in a range of extracellular matrix, blood, and cell surface proteins. Integrins, which serve as receptors for these proteins, recognize RGD in their adhesion protein ligands. RGD peptides and mimics have been employed in various biological systems to probe integrin functions, which are influential in cell migration, growth, differentiation, and apoptosis. Such research aids in understanding diseases like thrombosis, osteoporosis, and cancer (Ruoslahti, 1996).

Arginyl-Glycyl-Aspartic Acid: A Cell Adhesion Motif

Originally identified within fibronectin, the RGD motif supports cell adhesion in many proteins. It interacts with a subset of integrins, playing a role in both cell-substratum and cell-cell interactions. RGD peptides and mimetics have therapeutic potential for diseases like thrombosis and cancer, providing insights into cell adhesion mechanisms (D’Souza et al., 1991).

RGD in Tissue Engineering

RGD modification has been widely used in tissue engineering to enhance cell adhesion to three-dimensional scaffolds. The incorporation of RGD improves scaffold cellularity and efficiency in tissue engineering applications. For example, studies have shown that rat mesenchymal stem cells exhibit improved adhesion and proliferation on RGD-modified poly(L-lactic acid) scaffolds (Álvarez-Barreto & Sikavitsas, 2007).

RGD in Drug Delivery Systems

The RGD sequence is instrumental in the development of targeted drug delivery systems. For instance, RGD-labeled chitosan nanoparticles have been used to deliver therapeutic agents specifically to tumor sites, showing promising results in enhancing the efficacy of cancer treatments (Han et al., 2010).

RGD in Angiogenesis Imaging

RGD peptides, when labeled with radionuclides like (68)Ga, have been used for angiogenesis imaging in various diseases, including cancers and non-malignant conditions like myocardial infarction and atherosclerosis. Such imaging can be crucial for diagnosing diseases and assessing the effects of antiangiogenic treatments (Eo & Jeong, 2016).

Future Directions

The future directions of Arg-Asp research are likely to focus on its potential applications in drug design and disease treatment. For instance, kinase-targeted drug discovery and development in relation to oncology is a promising area of research . Additionally, the use of Arg-Asp in the design of antimicrobial peptides represents another potential future direction .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O5/c11-5(2-1-3-14-10(12)13)8(18)15-6(9(19)20)4-7(16)17/h5-6H,1-4,11H2,(H,15,18)(H,16,17)(H,19,20)(H4,12,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFXMYAHXJGAFC-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arginylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Arg-Asp

CAS RN

15706-88-4
Record name Arginylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26,100
Citations
H Meuzelaar, J Vreede, S Woutersen - Biophysical journal, 2016 - cell.com
Using a combination of ultraviolet circular dichroism, temperature-jump transient-infrared spectroscopy, and molecular dynamics simulations, we investigate the effect of salt bridges …
Number of citations: 69 www.cell.com
DB McIntosh, DG Woolley, B Vilsen… - Journal of Biological …, 1996 - ASBMB
… In this study, we have introduced 11 mutations into the segment 487 Phe-Ser-Arg-Asp-Arg-Lys 492 to assess the role of this predicted loop in ATP binding and pump function. Phe 487 …
Number of citations: 102 www.jbc.org
DA Shulga, KV Kudryavtsev - Molecules, 2022 - mdpi.com
… In this work we conduct theoretical studies of the binding/activity of Leu-Pro-Arg-Asp-Ala (LPRDA) polypeptide, which was recently shown to possess antivirulence activity against S. …
Number of citations: 2 www.mdpi.com
Y Chen, G Cui, M Zhao, C Wang, K Qian… - Bioorganic & medicinal …, 2008 - Elsevier
… Saponification of 4a and 4b provided Boc-Asp(Arg-Asp)-Arg-Asp (5a) and Boc-Glu(Arg-Asp)-Arg-Asp (5b) in 75% and 68% yields, respectively. Treating 5a and 5b with trifluoroacetic …
Number of citations: 17 www.sciencedirect.com
FR BATISTA, L HERNÁNDEZ… - Biochemical …, 1999 - portlandpress.com
β-Fructofuranosidases share a conserved aspartic acid-containing motif (Arg-Asp-Pro; RDP) which is absent from α-glucopyranosidases. The role of Asp-309 located in the RDP motif of …
Number of citations: 69 portlandpress.com
RJ Kubiak, X Yue, RJ Hondal, C Mihai, MD Tsai… - Biochemistry, 2001 - ACS Publications
… The Arg−Asp−His triad reported here is distinct from all those listed above in that it contains … The function of the new Arg−Asp−His catalytic assembly is to make simultaneous stabilizing …
Number of citations: 46 pubs.acs.org
K Leung - 2010 - europepmc.org
Background [Abstract] Integrins are a family of cell surface heterodimeric glycoproteins that mediate diverse biological events involving cell-cell and cell-matrix interactions (1). They …
Number of citations: 1 europepmc.org
CS Chen, IA Papayannopoulos, S Timmons… - … et Biophysica Acta (BBA …, 1991 - Elsevier
… 2) showed that the sequence of this peptide was Arg-Asp-Val with an N-terminus blocking group of mass 220 Da. This was in agreement with the ami.no acid analysis results which …
Number of citations: 6 www.sciencedirect.com
S Meddeb, JP Demaret, JP Ballini, AM Fiat… - Journal of …, 1994 - Taylor & Francis
… Qualitatively, the NH exchange rates were then in the following order: Arg ~ Asp > Ser. These exchange rates depend on multiple parameters, namely: Hp + and OH- catalysis, inductive …
Number of citations: 4 www.tandfonline.com
F Li, G Yu, S Li, S Peng, J Fu, D Wu - Zhonghua kou Qiang yi xue za …, 2002 - europepmc.org
Objective To test the antimetastatic effects of Arg-Asp (RD) on salivary adenoid cystic carcinoma (SACC-LM) in vivo. Methods RD was administered orally to experimental metastasized …
Number of citations: 3 europepmc.org

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